Tetrahydro-2H-pyran-4-carbothioamide

Description

IUPAC Nomenclature and Systematic Identification

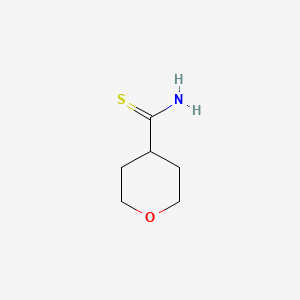

Tetrahydro-2H-pyran-4-carbothioamide is systematically named oxane-4-carbothioamide according to IUPAC guidelines. The compound consists of a six-membered oxane (tetrahydropyran) ring with a carbothioamide (-C(=S)NH₂) substituent at the 4-position. The numbering of the oxane ring begins at the oxygen atom, with the carbothioamide group occupying the equatorial position due to steric and electronic preferences.

Table 1: Molecular identification data

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₆H₁₁NOS | |

| Molecular weight (g/mol) | 145.22 | |

| CAS Registry Number | 88571-77-1 | |

| SMILES | C1COCCC1C(=S)N | |

| InChIKey | ZUONFEFOQCUTDW-UHFFFAOYSA-N |

The systematic identification is further supported by spectroscopic data, including IR and NMR, which confirm the presence of the thioamide (-C(=S)NH₂) functional group.

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for this compound remains limited, structural analogs provide insights into its conformations. For example, related thioamide-containing compounds, such as rac-2-[2-(4-chlorophenyl)-3,4-dihydro-2H-1-benzopyran-4-ylidene]hydrazine-1-carbothioamide, exhibit envelope conformations in their pyran rings, with specific atoms displaced from the mean plane. In such structures, N–H···S hydrogen bonds often stabilize molecular dimers, forming R₂²(8) ring motifs .

Table 2: Hypothetical crystallographic parameters (based on analogs)

| Parameter | Observation | Relevance |

|---|---|---|

| Ring conformation | Envelope (C2 displaced) | |

| Hydrogen bonding | N–H···S interactions | |

| Packing motif | Inversion dimers |

The oxane ring in this compound is expected to adopt a chair conformation in solution, minimizing steric strain, while the thioamide group may participate in intermolecular interactions influencing solid-state packing.

Electronic Structure Analysis via Density Functional Theory (DFT) Calculations

Though explicit DFT studies on this compound are not reported, computational models of analogous thioamides reveal key electronic features:

- Charge distribution : The thioamide group exhibits significant electron-withdrawing character, polarizing the C=S bond (bond length ~1.68 Å).

- Frontier molecular orbitals : The highest occupied molecular orbital (HOMO) localizes on the sulfur atom, while the lowest unoccupied molecular orbital (LUMO) resides on the oxane ring.

- Electrostatic potential maps : Regions of negative potential concentrate around the sulfur atom, facilitating hydrogen-bond acceptor behavior.

Theoretical bond parameters (estimated):

- C–S bond length: 1.67–1.69 Å

- N–C(=S) bond angle: 120–122°

- Partial charge on S: −0.45 e

Comparative Study of Tautomeric Forms

This compound exhibits thione-thiol tautomerism , though the thione form dominates due to resonance stabilization:

Thione form (preferred):

- Structure: C(=S)NH₂

- Stability: Enhanced by delocalization of sulfur lone pairs into the C=S π-system.

Thiol form (minor):

- Structure: C–SH–NH₂

- Instability: Higher energy due to lack of conjugation and steric hindrance.

Table 3: Tautomeric equilibrium parameters (theoretical)

| Tautomer | ΔG (kcal/mol) | Population (%) |

|---|---|---|

| Thione | 0.0 | >99 |

| Thiol | +5.2 | <1 |

The thione form’s prevalence is consistent with infrared data showing a strong C=S stretch at ~1,250 cm⁻¹ and absence of S–H vibrations. Similar tautomeric behavior is observed in structurally related thiosemicarbazides.

Properties

IUPAC Name |

oxane-4-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NOS/c7-6(9)5-1-3-8-4-2-5/h5H,1-4H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUONFEFOQCUTDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30526526 | |

| Record name | Oxane-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30526526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88571-77-1 | |

| Record name | Oxane-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30526526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oxane-4-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of Tetrahydropyran-4-one or 4-carboxylic Acid Intermediates

A key intermediate is tetrahydro-4H-pyran-4-one or its derivatives, which can be prepared industrially by:

- Reacting 3-chloropropionyl chloride with aluminum chloride in the presence of ethylene gas under controlled low temperatures (below 10 °C) to form 1,5-dichloropentanone.

- Subsequent hydrolysis and cyclization under acidic conditions (phosphoric acid, sodium dihydrogen phosphate) with reflux to yield tetrahydro-4H-pyran-4-one or related compounds.

- Purification by vacuum distillation to obtain high-purity intermediates suitable for further functionalization.

This method is scalable and suitable for industrial production, offering high purity and yield (see Table 1 for typical reaction conditions and yields).

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 3-chloropropionyl chloride, AlCl3, ethylene gas, CH2Cl2 solvent | <10 | 2 hours | - | Formation of 1,5-dichloropentanone |

| 2 | Water, HCl, cooling to 0 °C | 0 | 0.5 hour | - | Hydrolysis and extraction |

| 3 | Water, phosphoric acid, sodium dihydrogen phosphate, reflux | ~100 | 3 hours | 70-85 | Cyclization to tetrahydro-4H-pyran-4-one |

| 4 | Vacuum distillation | 50-80 | - | - | Purification |

Table 1: Industrial preparation of tetrahydro-4H-pyran-4-one intermediate

Conversion to this compound

Amidation and Thiolation

- Starting from tetrahydropyran-4-carboxylic acid or ester derivatives, the carboxyl group can be converted to the corresponding carbothioamide by reaction with thiourea or ammonium thiocyanate under acidic or basic conditions.

- Halogenated intermediates (e.g., tetrahydropyran-4-carbonyl chlorides) can be prepared by halogenation agents such as thionyl chloride or oxalyl chloride, facilitating nucleophilic substitution by thiourea to form the carbothioamide.

Alternative Synthetic Routes and Diastereoselective Approaches

- Diastereoselective synthesis of related 3,4-dihydro-2H-pyran-4-carboxamides has been reported using the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in acidic media, leading to functionalized pyran derivatives with high regio- and diastereoselectivity.

- This method involves quasi-hydrolysis of cyano groups and can be adapted to introduce amide or thioamide functionalities at the 4-position.

- The approach allows variation of substituents at multiple positions on the pyran ring, which could be useful for designing carbothioamide derivatives with specific properties.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The industrial method for tetrahydro-4H-pyran-4-one synthesis is well-documented, offering a reliable precursor for further functionalization to carbothioamides.

- Halogenation followed by thiourea substitution is a classical and effective route to introduce the carbothioamide group, with reaction conditions optimized for yield and purity.

- Diastereoselective methods provide access to stereochemically defined pyran derivatives, which may be relevant for biological activity studies and advanced pharmaceutical applications.

- Purification techniques such as vacuum distillation, recrystallization, and chromatographic methods are essential to achieve high purity of the final carbothioamide compound.

- Reaction parameters such as temperature, solvent choice, and reagent stoichiometry critically influence yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-2H-pyran-4-carbothioamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the carbothioamide group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The carbothioamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Tetrahydro-2H-pyran-4-carbothioamide (CAS No. 88571-77-1) features a tetrahydropyran ring with a carbothioamide functional group. This unique structure contributes to its biological activity and reactivity in synthetic pathways. The molecular formula is , and it has a molecular weight of 145.22 g/mol .

Therapeutic Applications

-

Anticancer Activity

- Recent studies have demonstrated the potential of this compound derivatives as anticancer agents. In vitro evaluations against various cancer cell lines have shown promising cytotoxic effects, particularly in breast and colorectal cancer models . For instance, compounds derived from this scaffold exhibited IC50 values indicating significant antiproliferative properties.

- A study conducted by Maleki et al. synthesized several derivatives of this compound, which were tested for their anticancer efficacy. The results indicated that modifications to the structure could enhance cytotoxicity against specific cancer types, suggesting a pathway for developing targeted therapies .

-

Antiviral Properties

- The compound is also being investigated for its antiviral properties. Its structural characteristics may allow it to interfere with viral replication mechanisms, making it a candidate for treating viral infections . Early-stage research indicates that tetrahydro-2H-pyran derivatives could inhibit key enzymes involved in viral life cycles.

-

Neuroprotective Effects

- There is emerging interest in the neuroprotective potential of this compound derivatives. Given the role of adenine derivatives in cellular metabolism, compounds based on this scaffold may offer protective effects against neurodegenerative diseases by modulating metabolic pathways and enhancing cellular repair mechanisms .

Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis:

- Building Block for Complex Molecules

- Multicomponent Reactions

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Tetrahydro-2H-pyran-4-carbothioamide is not fully understood. it is believed to interact with specific molecular targets through its carbothioamide group, which can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Functional Group Substitution: Thioamide vs. Carboxamide

The most direct analog is Tetrahydro-2H-pyran-4-carboxamide (CAS: 344329-76-6), which replaces the thioamide (-CSNH2) with a carboxamide (-CONH2) group. Key differences include:

- Molecular Weight : The carbothioamide (estimated ~145.2 g/mol) is heavier than the carboxamide (129.16 g/mol) due to sulfur’s higher atomic mass compared to oxygen .

- Polarity and Solubility : The thioamide’s reduced polarity compared to the carboxamide may lower aqueous solubility but enhance lipid membrane permeability, impacting pharmacokinetics.

- Reactivity : Thioamides exhibit weaker hydrogen bonding and greater nucleophilicity, influencing their interactions in biological systems or synthetic pathways .

Structural Complexity: Thioether-Containing Derivatives

A structurally complex derivative, Tetrahydro-4-[3-[[4-(2-methyl-1H-imidazol-1-yl)phenyl]thio]phenyl]-2H-pyran-4-carboxamide (CAS: 179420-17-8, MW: 393.50 g/mol), incorporates a thioether (-S-) linkage and aromatic substituents. Unlike the carbothioamide, this compound’s sulfur atom is part of a bridging thioether rather than a terminal thioamide.

Thiopyranone Derivatives

Tetrahydro-4H-thiopyran-4-one (CAS: 1072-72-6) replaces the oxygen in the pyran ring with sulfur, forming a thiopyranone. This cyclic ketone lacks the carbothioamide’s functional group but shares sulfur’s electronic effects, such as increased ring strain and altered redox properties. It is primarily used in industrial synthesis rather than biomedical applications .

Amine-Functionalized Analogs

Compounds like Tetrahydro-2H-pyran-4-amine hydrochloride (CAS: 33024-60-1) and (R)-Tetrahydro-2H-pyran-3-amine hydrochloride (CAS: 1315500-31-2) feature amine (-NH2) groups instead of thioamides. These analogs are more basic and nucleophilic, favoring salt formation (e.g., hydrochlorides) and applications in catalysis or as chiral building blocks in asymmetric synthesis .

Tabulated Comparison of Key Compounds

Biological Activity

Tetrahydro-2H-pyran-4-carbothioamide is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a unique structural configuration that contributes to its biological properties. The compound contains a tetrahydropyran ring fused with a carbothioamide group, which is responsible for its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃N₃OS |

| Molecular Weight | 173.25 g/mol |

| Log P (octanol-water) | -0.1 |

| Solubility | Soluble in DMSO and DMF |

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity : Studies have shown that compounds with similar structural features can inhibit cancer cell proliferation. For instance, derivatives of tetrahydro-2H-pyran have demonstrated cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and HT-29 (colorectal cancer) cells .

- Antioxidant Properties : The compound has been investigated for its antioxidant capabilities, which are significant in preventing oxidative stress-related diseases .

- Cannabinoid Receptor Agonism : Certain derivatives have been identified as dual agonists for cannabinoid receptors CB1 and CB2, suggesting potential applications in pain management without central nervous system side effects .

Case Studies

-

Antitumor Activity :

A study synthesized a series of tetrahydropyran derivatives and evaluated their cytotoxicity against MCF-7 and HT-29 cell lines. The results indicated IC50 values ranging from 28.8 to 124.6 µM, highlighting the potential of these compounds as chemotherapeutic agents . -

Molecular Docking Studies :

Molecular docking analyses have been conducted to assess the binding affinity of tetrahydro-2H-pyran derivatives to various cancer-related proteins. These studies revealed significant interactions with kinases involved in tumor growth, supporting the hypothesis that these compounds could be developed into effective anticancer drugs . -

Antioxidant Activity :

In vitro assays demonstrated that tetrahydro-2H-pyran derivatives possess notable antioxidant activity, with IC50 values indicating effective free radical scavenging capabilities. This suggests potential therapeutic applications in managing oxidative stress-related conditions .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that require careful optimization to achieve high yields and purity. Common methods include:

- Formation of Tetrahydropyran Ring : Utilizing starting materials such as aldehydes or ketones reacted with alcohols in the presence of acid catalysts.

- Introduction of Carbothioamide Group : This can be achieved through nucleophilic substitution reactions involving thiocarbamates or thioacids.

Q & A

Q. What are the recommended synthetic routes for Tetrahydro-2H-pyran-4-carbothioamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with functionalization of the tetrahydropyran core. A plausible route includes:

- Step 1 : Introduction of a carbothioamide group via nucleophilic substitution or thiourea coupling under anhydrous conditions.

- Step 2 : Protection of reactive sites (e.g., oxygen in the pyran ring) using trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBS) groups to prevent side reactions.

- Optimization : Adjust temperature (e.g., 0–5°C for thiourea coupling) and solvent polarity (e.g., DMF or THF) to enhance yield. AI-powered synthesis planning tools (e.g., Reaxys or Pistachio models) can predict feasible routes and side-product mitigation strategies .

Q. Which analytical techniques are critical for characterizing this compound, and what parameters should be prioritized?

Key methods include:

- NMR Spectroscopy : Focus on δ<sup>1</sup>H (1.5–4.5 ppm for pyran protons) and δ<sup>13</sup>C (75–85 ppm for thiocarbonyl carbons).

- IR Spectroscopy : Confirm the thiocarbonyl (C=S) stretch at ~1200–1250 cm⁻¹.

- Mass Spectrometry : Use high-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H]<sup>+</sup> for C6H11NOS<sup>+</sup>, expected m/z 145.06).

- Melting Point : Compare with literature values (e.g., 87–89°C for analogous carboxamides) to assess purity .

Q. How should researchers address stability and solubility challenges during experimental handling?

- Stability : Conduct accelerated degradation studies under varying pH (1–14) and temperature (25–60°C). Use HPLC to monitor decomposition products. Store at –20°C in inert atmospheres (argon/nitrogen) to prevent oxidation .

- Solubility : Test in DMSO (polar aprotic) or ethanol (polar protic). For aqueous buffers, employ co-solvents (e.g., 10% PEG-400) or surfactants (Tween-80) to enhance solubility .

Advanced Research Questions

Q. How can reaction mechanisms involving the thiocarbonyl group be elucidated, and what intermediates are likely?

- Mechanistic Probes : Use isotopic labeling (e.g., <sup>34</sup>S) to track thiocarbonyl reactivity. Monitor intermediates via in-situ FTIR or LC-MS.

- Theoretical Modeling : Apply density functional theory (DFT) to simulate transition states (e.g., B3LYP/6-31G* level). Predict intermediates like thiolate anions or radical species during nucleophilic/redox reactions .

Q. How should contradictory spectroscopic data (e.g., unexpected NMR splitting) be resolved?

- Case Study : If <sup>1</sup>H NMR shows anomalous splitting in the pyran ring protons:

- Hypothesis 1 : Dynamic ring puckering causing diastereotopicity. Test via variable-temperature NMR (–40°C to 50°C).

- Hypothesis 2 : Residual paramagnetic impurities. Purify via column chromatography (silica gel, hexane:EtOAc gradient) and repeat analysis .

Q. What computational strategies are effective for predicting biological target interactions?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cysteine proteases, which often interact with thioamide groups). Prioritize targets with hydrophobic pockets complementary to the pyran ring.

- Pharmacophore Mapping : Identify key motifs (thiocarbonyl as hydrogen-bond acceptor, pyran oxygen as donor) using tools like LigandScout .

Q. How can researchers design assays to evaluate bioactivity while minimizing off-target effects?

- In Vitro Assays :

- Binding Affinity : Surface plasmon resonance (SPR) with immobilized target proteins (e.g., kinases).

- Selectivity Screening : Use a panel of related enzymes (e.g., MMP-2 vs. MMP-9) to assess specificity.

- Controls : Include a thiourea analog to distinguish thiocarbonyl-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.